4-N-脱乙酰-5-N-乙酰奥司他韦酸

描述

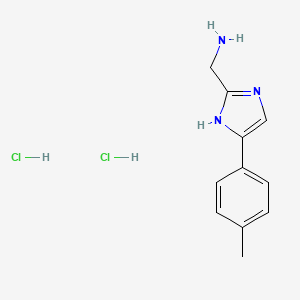

4-N-Desacetyl-5-N-acetyl Oseltamivir Acid is an impurity of the antiviral drug Oseltamivir . It is a COVID19-related research product . It is available for purchase online as a reference standard for COVID-19 research .

Molecular Structure Analysis

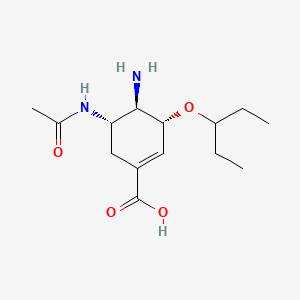

The molecular formula of 4-N-Desacetyl-5-N-acetyl Oseltamivir Acid is C16H28N2O4 . It has a molecular weight of 312.40 . The molecule contains a total of 50 bonds, including 22 non-H bonds, 3 multiple bonds, 8 rotatable bonds, 3 double bonds, and 1 six-membered ring . It also contains 1 ester (aliphatic), 1 secondary amide (aliphatic), 1 primary amine (aliphatic), and 1 ether (aliphatic) .科学研究应用

合成与化学修饰

研究致力于提高奥司他韦(达菲)及其衍生物的合成效率和收率。Zutter 等人(2008 年)详细介绍了从市售的 2,6-二甲氧基苯酚中对映选择性合成奥司他韦磷酸酯,重点介绍了酶促水解和 Curtius 降解等步骤 (Zutter 等人,2008 年)。类似地,Kalashnikov 等人(2013 年)探索了从 (-) - 莽草酸开始的奥司他韦磷酸酯的十步合成方案,总收率达到 27% (Kalashnikov 等人,2013 年)。

抗病毒活性和耐药性

研究还调查了奥司他韦的功效和耐药性的出现。Schade 等人(2014 年)讨论了开发对耐药性甲型流感毒株具有强效抗病毒活性的奥司他韦衍生物,强调由于对现有治疗方法产生耐药性而需要新的药物 (Schade 等人,2014 年)。de Jong 等人(2005 年)对此进行了证实,他们报告了在接受甲型流感 (H5N1) 治疗的越南患者中对奥司他韦产生高水平耐药性的病例,强调了治疗期间耐药性的出现和联合治疗的必要性 (de Jong 等人,2005 年)。

环境考虑因素

由于奥司他韦及其代谢产物在水体中的持久性,它们的环境存在和稳定性已成为研究课题。Accinelli 等人(2010 年)探讨了奥司他韦在各种水生环境和废水处理中的消散和去除,指出了其进入地表水和环境在降解过程中的作用 (Accinelli 等人,2010 年)。

新型制剂和递送系统

开发奥司他韦的新型制剂和递送系统一直是克服耐药性和生物利用度等限制的重点。Li 等人(2016 年)研究了使用奥司他韦修饰的银纳米颗粒 (Ag@OTV) 作为一种新型抗流感剂,显示出对 H1N1 感染的显着抑制作用,并表明共递送系统有可能增强抗病毒活性 (Li 等人,2016 年)。

作用机制

While the mechanism of action for 4-N-Desacetyl-5-N-acetyl Oseltamivir Acid is not explicitly stated, it is an impurity of Oseltamivir . Oseltamivir is a neuraminidase inhibitor used in the prophylaxis and treatment of influenza . It exerts its antiviral activity by inhibiting the activity of the viral neuraminidase enzyme found on the surface of the virus, which prevents budding from the host cell, viral replication, and infectivity .

生化分析

Biochemical Properties

4-N-Desacetyl-5-N-acetyl Oseltamivir Acid plays a significant role in biochemical reactions, particularly in the context of its parent compound, Oseltamivir. This compound interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with the enzyme neuraminidase, which is crucial for the replication of influenza viruses. 4-N-Desacetyl-5-N-acetyl Oseltamivir Acid inhibits neuraminidase, thereby preventing the release of new viral particles from infected cells. This inhibition is essential for controlling the spread of the virus within the host .

Cellular Effects

The effects of 4-N-Desacetyl-5-N-acetyl Oseltamivir Acid on various types of cells and cellular processes are profound. This compound influences cell function by inhibiting viral replication, which in turn affects cell signaling pathways, gene expression, and cellular metabolism. In infected cells, 4-N-Desacetyl-5-N-acetyl Oseltamivir Acid disrupts the normal functioning of the viral neuraminidase enzyme, leading to a decrease in viral load and an overall reduction in the severity of the infection .

Molecular Mechanism

The molecular mechanism of action of 4-N-Desacetyl-5-N-acetyl Oseltamivir Acid involves binding interactions with the neuraminidase enzyme. By binding to the active site of neuraminidase, this compound inhibits the enzyme’s activity, preventing the cleavage of sialic acid residues on the surface of host cells. This inhibition blocks the release of new viral particles, thereby limiting the spread of the virus. Additionally, 4-N-Desacetyl-5-N-acetyl Oseltamivir Acid may influence gene expression by modulating the activity of transcription factors involved in the antiviral response .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-N-Desacetyl-5-N-acetyl Oseltamivir Acid change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 4-N-Desacetyl-5-N-acetyl Oseltamivir Acid remains stable under specific storage conditions, but its activity may decrease over time due to degradation. Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained inhibition of viral replication, although the extent of this inhibition may vary depending on the experimental conditions .

Dosage Effects in Animal Models

The effects of 4-N-Desacetyl-5-N-acetyl Oseltamivir Acid vary with different dosages in animal models. At lower doses, this compound effectively inhibits viral replication without causing significant toxic or adverse effects. At higher doses, there may be threshold effects, including potential toxicity and adverse reactions. It is essential to determine the optimal dosage that maximizes the antiviral effects while minimizing any harmful side effects .

Metabolic Pathways

4-N-Desacetyl-5-N-acetyl Oseltamivir Acid is involved in various metabolic pathways, including those related to its parent compound, Oseltamivir. This compound interacts with enzymes and cofactors involved in the metabolism of Oseltamivir, influencing metabolic flux and metabolite levels. The primary metabolic pathway involves the conversion of Oseltamivir to its active form, Oseltamivir carboxylate, which then exerts its antiviral effects. 4-N-Desacetyl-5-N-acetyl Oseltamivir Acid may also undergo further metabolic transformations, contributing to its overall pharmacokinetic profile .

Transport and Distribution

The transport and distribution of 4-N-Desacetyl-5-N-acetyl Oseltamivir Acid within cells and tissues are critical for its antiviral activity. This compound is transported across cell membranes by specific transporters and binding proteins, which facilitate its localization and accumulation in target tissues. The distribution of 4-N-Desacetyl-5-N-acetyl Oseltamivir Acid within the body is influenced by factors such as tissue permeability, blood flow, and binding affinity to cellular components .

Subcellular Localization

The subcellular localization of 4-N-Desacetyl-5-N-acetyl Oseltamivir Acid is essential for its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. The localization of 4-N-Desacetyl-5-N-acetyl Oseltamivir Acid to the site of viral replication, such as the endoplasmic reticulum or Golgi apparatus, enhances its ability to inhibit neuraminidase and disrupt viral assembly and release .

属性

IUPAC Name |

(3R,4R,5S)-5-acetamido-4-amino-3-pentan-3-yloxycyclohexene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24N2O4/c1-4-10(5-2)20-12-7-9(14(18)19)6-11(13(12)15)16-8(3)17/h7,10-13H,4-6,15H2,1-3H3,(H,16,17)(H,18,19)/t11-,12+,13+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKPOADZCFCZMRW-YNEHKIRRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)OC1C=C(CC(C1N)NC(=O)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(CC)O[C@@H]1C=C(C[C@@H]([C@H]1N)NC(=O)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1364932-19-3 | |

| Record name | 4-N-Desacetyl-5-N-acetyl oseltamivir acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1364932193 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-N-DESACETYL-5-N-ACETYL OSELTAMIVIR ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/10V6FRB9ME | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(2-[(2-Methylpropyl)sulfonyl]ethyl)piperidine hydrochloride](/img/structure/B1431149.png)

![4,6-Dimethyl-2-{[2-(piperidin-2-yl)ethyl]sulfanyl}pyrimidine hydrochloride](/img/structure/B1431154.png)

![4-[2-(Propan-2-ylsulfanyl)ethyl]piperidine hydrochloride](/img/structure/B1431155.png)

![2-[(Propane-2-sulfonyl)methyl]pyrrolidine hydrochloride](/img/structure/B1431160.png)

![2-[(Cyclohexanesulfonyl)methyl]pyrrolidine hydrochloride](/img/structure/B1431162.png)

![Methyl 2-[(pyrrolidin-2-ylmethyl)sulfanyl]acetate hydrochloride](/img/structure/B1431166.png)

![4-[(4-Nitrobenzyl)oxy]piperidine hydrochloride](/img/structure/B1431168.png)

![2-[2-(Propane-2-sulfonyl)ethyl]piperidine hydrochloride](/img/structure/B1431170.png)

![4-[(4-Methoxyphenyl)sulfonyl]cyclohexan-1-amine hydrochloride](/img/structure/B1431171.png)

![4-[(4-Methylphenyl)sulfonyl]cyclohexan-1-amine hydrochloride](/img/structure/B1431172.png)